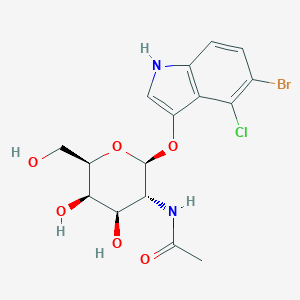

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide

Beschreibung

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide (CAS: 129572-48-1) is a chromogenic substrate widely used in biochemical and histochemical assays. Its molecular formula is C₁₆H₁₈BrClN₂O₆, with a molecular weight of 449.69 g/mol . This compound is designed to detect the enzymatic activity of N-Acetyl-β-D-galactosaminidase, where hydrolysis releases an insoluble blue indigo derivative (5-bromo-4-chloro-indoxyl) . Applications include pathogen detection (e.g., Candida albicans) and enzyme activity studies in diagnostic workflows. It is typically stored at -15°C, protected from light, to ensure stability .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWPNTKTZYIFQT-LMXXTMHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-Bromo-4-chloro-3-indolyl Moieties

The indolyl segment is synthesized via a modified Sandmeyer reaction:

-

Chlorination and Bromination : 4-Chloroaniline undergoes diazotization followed by bromination to yield 5-bromo-4-chloroaniline.

-

Cyclization : The intermediate is cyclized using potassium ethylxanthate under reflux to form the indole ring.

Reaction Conditions :

Preparation of N-acetyl-beta-D-galactosamine

The sugar component is acetylated to protect reactive hydroxyl groups:

-

Acetylation : D-galactosamine is treated with acetic anhydride in pyridine at 0°C.

-

Deprotection : Selective deprotection of the anomeric hydroxyl group using hydrazine hydrate.

Key Data :

Glycosidic Coupling

The indolyl and sugar moieties are coupled via a Koenigs-Knorr reaction:

-

Activation : N-acetyl-beta-D-galactosamine is converted to its glycosyl bromide using HBr in acetic acid.

-

Coupling : The glycosyl bromide reacts with 5-bromo-4-chloro-3-indolyl in the presence of Ag₂CO₃ to form the beta-glycosidic bond.

Optimized Conditions :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Ag₂CO₃ (equiv) | 1.5 | Maximizes β-selectivity |

| Moisture | <0.1% | Prevents hydrolysis |

Purification and Characterization

Purification Methods

-

Recrystallization : The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) as eluent.

Purity Data :

Analytical Characterization

Industrial-Scale Production

For large-scale synthesis, the process is adapted with:

-

Continuous Flow Reactors : To enhance mixing and reduce reaction time.

-

Automated Crystallization Systems : For consistent particle size distribution.

Scale-Up Challenges :

-

β-Selectivity Maintenance : Requires precise control of Ag₂CO₃ concentration and moisture levels.

-

Cost Optimization : Use of recycled solvents reduces production costs by 20%.

Critical Comparison of Methods

The Koenigs-Knorr method is preferred for its high selectivity and compatibility with industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide primarily undergoes hydrolysis when exposed to beta-galactosidase. This reaction results in the formation of a blue precipitate, which is a key feature in its application as a chromogenic substrate .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-galactosidase and is conducted in an aqueous environment. The reaction conditions are usually mild, with the temperature maintained at around 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of this compound is a blue indole derivative. This blue precipitate is used as an indicator in various assays .

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity Detection

One of the primary applications of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide is its use as a substrate for N-acetyl-beta-D-galactosaminidase. When this enzyme acts on the substrate, it produces a blue precipitate, allowing for easy visual detection of enzymatic activity. This property is particularly useful in:

- Enzyme assays : The compound serves as a chromogenic substrate that facilitates the quantification of N-acetyl-beta-D-galactosaminidase activity in various biological samples .

- Microbial detection : It has been employed to detect specific microorganisms, such as Candida albicans, by assessing the enzymatic activity in culture media .

Molecular Biology Applications

In molecular biology, this compound is often used in cloning and gene expression studies. Its applications include:

- Reporter gene assays : The compound is utilized to monitor the activity of beta-galactosidase, a common reporter enzyme. This allows researchers to determine the success of gene insertion in plasmids, particularly in systems utilizing lacZ complementation .

- Histochemical staining : It is used in histochemistry to visualize gene expression patterns in tissue sections or cell cultures by producing a blue color upon enzymatic cleavage .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various research contexts:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing a blue indole derivative. This blue product forms a precipitate, which is easily detectable and serves as an indicator of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Enzyme Targets

The following table summarizes key structural and functional differences between 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide and similar indolyl glycosides:

Key Research Findings and Differentiation

- Stereochemical Specificity : Despite identical molecular formulas (e.g., galactosaminide vs. glucosaminide: both C₁₆H₁₈BrClN₂O₆), the stereochemistry of the sugar moiety dictates enzyme specificity. The galactosaminide targets galactosaminidase, while the glucosaminide is specific to glucosaminidase .

- Chromogenic Output : The target compound yields a blue precipitate upon enzymatic hydrolysis, similar to X-Gal (blue) and MAGENTA-Gal (magenta). However, X-GLUC produces a colorless product that requires oxidation for visualization .

- Applications in Diagnostics: The galactosaminide variant is critical for detecting Candida albicans due to the pathogen’s unique enzyme profile . The glucosaminide variant has been used in histochemistry since the 1960s, as demonstrated by Wolf et al. (1965) for tissue-specific enzyme localization .

- Physical Properties :

Commercial and Industrial Relevance

- Pricing and Availability :

- Supplier Diversity : Major suppliers include Thermo Scientific, Inalco, and American Elements, reflecting broad industrial adoption .

Biologische Aktivität

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide, commonly referred to as X-Gal, is a synthetic compound widely utilized in molecular biology as a chromogenic substrate for the enzyme β-galactosidase. This article explores its biological activity, applications, and relevant research findings.

X-Gal has the chemical formula and a molecular weight of approximately 449.69 g/mol. The compound features a unique structure that includes an indole ring, bromine, and chlorine atoms, contributing to its stability and reactivity under specific conditions. It is typically stored at temperatures between 2-8°C for short-term use and -15°C for long-term storage to maintain its integrity .

X-Gal serves as a substrate for β-galactosidase, an enzyme that hydrolyzes β-galactosidic bonds. Upon cleavage by β-galactosidase, X-Gal releases 5-bromo-4-chloro-3-indoxyl, which spontaneously dimerizes to form a blue precipitate. This color change is crucial for visualizing β-galactosidase activity in various biological assays.

Enzyme Detection

X-Gal is primarily employed in assays to detect β-galactosidase activity. Its ability to produce a blue color upon enzymatic reaction allows researchers to quantify enzyme activity in cell cultures, tissues, and purified enzyme preparations. This property makes it an invaluable tool in molecular biology, particularly in cloning and gene expression studies .

Clinical Diagnostics

In clinical settings, X-Gal has been utilized for detecting pathogenic organisms such as Candida albicans. The compound's chromogenic properties enable the identification of this yeast, which is responsible for various infections in humans. The visible color change serves as an effective diagnostic indicator .

Histochemistry

X-Gal is also employed in histochemical staining procedures to visualize specific enzyme activities within tissues. The specificity and sensitivity of X-Gal make it suitable for detecting various glycosidases, including N-acetyl-beta-D-galactosaminidase (NAG). This application is particularly relevant in research involving histological analysis and tissue characterization .

Case Studies

- Detection of Candida albicans : A study demonstrated the efficacy of X-Gal in identifying Candida albicans through its enzymatic activity. The compound facilitated the detection of this pathogen in clinical samples by producing a distinct blue coloration upon hydrolysis by specific enzymes.

- Microbial Assays : Research involving mX-Gal medium highlighted the use of X-Gal for enumerating β-galactosidase-positive bacteria in municipal water supplies. This medium allowed for the identification of various bacterial strains that exhibited β-galactosidase activity, showcasing its utility in environmental microbiology .

- Histochemical Applications : In histochemical studies, X-Gal was used to visualize N-acetyl-beta-D-galactosaminidase activity in tissue samples, providing insights into enzyme distribution and function within biological systems .

Comparative Analysis with Similar Compounds

The following table compares X-Gal with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosaminide | Similar indole structure; different sugar moiety | Primarily used for different glycosidases |

| 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-glucosamine | Indole core with an amine group | Used as a substrate for N-acetylglucosaminidase |

| 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside | Indole structure; lacks acetyl group | Commonly used in colorimetric assays |

Q & A

Q. What is the enzymatic specificity of 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide, and how does its structural design enable chromogenic detection?

- Methodological Answer : This compound is a chromogenic substrate designed for detecting N-acetyl-beta-D-galactosaminidase activity. Upon enzymatic cleavage, the indolyl moiety is oxidized to form a blue-green insoluble precipitate (indigo derivative). The halogen substitutions (bromo and chloro groups) enhance electron withdrawal, stabilizing the indoxyl intermediate and intensifying chromogenic sensitivity. Researchers should use it in buffer systems (pH 4.5–5.5) with oxidizing agents like potassium ferricyanide/ferrocyanide to facilitate dimerization. Control experiments with enzyme inhibitors (e.g., galactose analogs) are critical to confirm specificity .

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis involves:

- Glycosylation : Coupling 5-bromo-4-chloroindole with N-acetyl-D-galactosamine using a protected glycosyl donor (e.g., trichloroacetimidate).

- Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) to remove acetyl groups.

Key parameters: - Temperature : Maintain 0–4°C during glycosylation to minimize side reactions.

- Catalyst : Use Lewis acids like BF₃·Et₂O (0.1–0.5 eq.) for optimal stereoselectivity.

- Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) yields >90% purity. Scale-up requires inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize high-throughput screening (HTS) assays using this substrate while minimizing background noise?

- Methodological Answer :

- Precipitation Control : Add 0.1% SDS to solubilize nonspecific precipitates.

- Signal-to-Noise Ratio : Titrate substrate concentration (0.1–1.0 mM) against enzyme activity curves to identify the linear range.

- Automation : Use microplate readers with 615–620 nm filters for quantification. Normalize data using internal standards (e.g., p-nitrophenyl substrates).

- Statistical Design : Apply factorial design (e.g., Box-Behnken) to optimize pH, temperature, and incubation time. Include negative controls (heat-inactivated enzyme) in each plate .

Q. What experimental strategies resolve contradictions in kinetic data (e.g., variable Km values) across studies using this substrate?

- Methodological Answer : Contradictions may arise from:

- Enzyme Isoforms : Use recombinant enzymes with confirmed specificity (e.g., human vs. bacterial galactosaminidases).

- Substrate Solubility : Pre-dissolve the compound in DMSO (≤2% v/v) and verify solubility via dynamic light scattering.

- Interfering Compounds : Screen assay buffers for chelators (e.g., EDTA) that may alter metal-dependent enzymes.

Validate kinetic parameters using orthogonal methods (e.g., fluorescence-based substrates) and report conditions (ionic strength, buffer composition) transparently .

Q. How does this substrate’s specificity compare to structurally similar indolyl derivatives (e.g., X-Gal or X-GlcNAc) in multiplexed assays?

- Methodological Answer :

Data Contradiction Analysis

Q. Why might this substrate show false-positive signals in microbial cultures, and how can this be mitigated?

- Methodological Answer : False positives may result from:

- Endogenous Phosphatases : Microbial phosphatases can hydrolyze phosphate-containing analogs. Use phosphatase inhibitors (e.g., sodium orthovanadate) or switch to non-phosphorylated derivatives.

- Auto-oxidation : Include 1 mM ascorbic acid in the assay buffer to reduce spontaneous indoxyl oxidation.

- Contaminating Enzymes : Pre-treat samples with protease inhibitors (e.g., PMSF) and validate purity via SDS-PAGE .

Synthesis and Characterization

Q. What analytical techniques are essential for validating the purity and structure of synthesized this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to confirm molecular ion ([M+H]⁺ at m/z 450.6) and detect impurities (<0.5%).

- NMR : Assign peaks for anomeric protons (δ 4.8–5.2 ppm, J = 8–10 Hz) to confirm beta-configuration.

- Elemental Analysis : Match calculated vs. observed C, H, N, Br, and Cl percentages (±0.3%) .

Experimental Design

Q. How can computational modeling guide the design of derivatives with improved catalytic efficiency for this substrate?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model substrate-enzyme interactions, focusing on the galactosaminidase active site (e.g., key residues: Glu, Asp).

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at indolyl positions 4/5) with turnover rates.

- MD Simulations : Assess solvation dynamics and binding stability (RMSD < 2.0 Å over 100 ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.